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Compound Name: 1-(6-Chloropyridin-2-yl)ethanone

Cat. No.: B175567 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-(6-Chloropyridin-2-yl)ethanone

Introduction
1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted

pyridine derivative that serves as a crucial intermediate in modern organic synthesis. As a

member of the heterocyclic ketone family, its unique electronic and steric properties, arising

from the interplay between the electron-withdrawing chlorine atom, the acetyl group, and the

pyridine ring nitrogen, make it a valuable building block for the development of novel

pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its

functional groups allows for a wide range of chemical transformations, positioning it as a

versatile scaffold in synthetic chemistry.

This technical guide provides a comprehensive analysis of the molecular structure of 1-(6-
Chloropyridin-2-yl)ethanone. It is intended for researchers, scientists, and drug development

professionals, offering in-depth insights into its physicochemical properties, synthesis,

structural characterization, solid-state behavior, and chemical reactivity. By synthesizing data

from established chemical databases and analogous structures, this document aims to serve

as an authoritative resource for understanding and utilizing this important chemical entity.

Part 1: Molecular Identity and Physicochemical
Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b175567?utm_src=pdf-interest
https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The foundational step in understanding any chemical compound is to establish its

unambiguous identity and core physical properties. These parameters govern its behavior in

different environments and are critical for experimental design, from reaction setup to

purification and storage.

The molecular structure of 1-(6-Chloropyridin-2-yl)ethanone consists of a pyridine ring

substituted at the 2-position with an acetyl group (–C(O)CH₃) and at the 6-position with a

chlorine atom.
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Proposed Synthesis Workflow via Grignard Reaction

6-chloro-2-cyanopyridine
 in Anhydrous THF

1. Add Methylmagnesium Bromide (CH3MgBr)
(Slowly at 0°C)

2. Stir under Inert Atmosphere
(2 hours at 0°C)

3. Acidic Hydrolysis
(Add to 2N HCl at 0°C)

4. pH Adjustment
(Adjust to pH 8 with NaOH)

5. Extraction
(Ethyl Acetate)

6. Purification
(Wash, Dry, Concentrate)

1-(6-Chloropyridin-2-yl)ethanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(6-Chloropyridin-2-yl)ethanone.
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Step-by-Step Methodology:

Reaction Setup: A solution of 6-chloro-2-cyanopyridine in anhydrous tetrahydrofuran (THF) is

prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon). The flask is cooled to 0°C in an ice bath.

Grignard Addition: A solution of methylmagnesium bromide (typically 1 M in THF) is added

dropwise to the stirred cyanopyridine solution. The temperature is carefully maintained at

0°C to control the exothermic reaction.

Causality: The slow addition at low temperature prevents side reactions and ensures the

formation of the desired magnesium imine intermediate. Anhydrous conditions are critical

as Grignard reagents react violently with water.

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an

additional 2 hours at 0°C to ensure complete conversion.

Hydrolysis: The reaction mixture is then slowly transferred to a beaker containing a stirred

solution of 2 N hydrochloric acid, also cooled in an ice bath. This step hydrolyzes the

intermediate imine to the ketone.

Causality: The acidic workup protonates the imine nitrogen, facilitating its hydrolysis to the

carbonyl group.

Neutralization and Extraction: The pH of the aqueous solution is adjusted to approximately 8

using an aqueous sodium hydroxide solution. The product is then extracted into an organic

solvent such as ethyl acetate.

Purification: The combined organic layers are washed with saturated brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the

crude product. Further purification can be achieved by column chromatography or

recrystallization.

Alternative Synthetic Route: Palladium-Catalyzed Cross-
Coupling
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Modern synthetic chemistry offers powerful alternatives, such as palladium-catalyzed reactions.

For instance, a Stille or Suzuki coupling could be envisioned, starting from 2,6-dichloropyridine.

A selective mono-functionalization with a suitable acetyl-group equivalent, followed by a

second coupling or reduction, could lead to the target molecule. Palladium-catalyzed methods

are known for their high efficiency and functional group tolerance.[1][2]

Part 3: Structural Elucidation and Spectroscopic
Signature
Confirmation of the molecular structure of 1-(6-Chloropyridin-2-yl)ethanone relies on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's connectivity and chemical environment. While specific experimental spectra for this

exact compound are not readily available in public literature, we can predict its signature based

on data from closely related analogues like 2-acetyl-6-bromopyridine [3][4]and other

acetylpyridines.[5][6]

Table 3: Predicted Spectroscopic Data
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Technique Predicted Signature

¹H NMR

Aromatic Protons (3H): Three signals in the δ

7.5-8.0 ppm range, likely exhibiting doublet,

triplet, and doublet splitting patterns

corresponding to the three adjacent protons on

the pyridine ring. Methyl Protons (3H): A sharp

singlet around δ 2.7 ppm.

¹³C NMR

Carbonyl Carbon: Signal around δ 198-200

ppm. Pyridine Ring Carbons: Five distinct

signals in the aromatic region (δ 120-155 ppm).

Methyl Carbon: Signal around δ 25-27 ppm.

IR Spectroscopy

C=O Stretch: Strong absorption band around

1700 cm⁻¹. C=N/C=C Stretch: Bands in the

1400-1600 cm⁻¹ region. C-Cl Stretch: Signal in

the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (EI)

Molecular Ion (M⁺): A prominent peak at m/z

155. Isotopic Peak (M+2)⁺: A peak at m/z 157

with an intensity of approximately one-third of

the M⁺ peak, characteristic of a

monochlorinated compound. Fragment Ion: A

significant peak at m/z 140, corresponding to

the loss of the methyl group ([M-15]⁺).

Part 4: Solid-State Structure and Supramolecular
Chemistry
The arrangement of molecules in the solid state is dictated by intermolecular forces, which

influence physical properties like melting point and solubility. While the crystal structure of 1-(6-
Chloropyridin-2-yl)ethanone has not been reported, we can infer its likely solid-state behavior

from the crystal structure of the closely related compound 1-[6-(6-acetylpyridin-2-yl)pyridin-2-

yl]ethanone.[5][7]

In the solid state, the pyridine ring is expected to be planar. The acetyl group may be slightly

twisted out of the plane of the ring. The molecular packing will likely be dominated by weak
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intermolecular interactions.

Potential Intermolecular Interactions:

C–H···O Hydrogen Bonds: The oxygen atom of the acetyl group is a potent hydrogen bond

acceptor and can interact with aromatic C-H donors from neighboring molecules.

C–H···N Hydrogen Bonds: The pyridine nitrogen can also act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with

nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

π–π Stacking: The electron-deficient pyridine rings may engage in offset π–π stacking

interactions.

These interactions would likely link the molecules into extended supramolecular networks, such

as sheets or chains.[5]

Potential Intermolecular Interactions in the Solid State

Molecule A

Molecule B

Molecule C

Cl-Py-C(=O)CH3

Cl-Py-C(=O)CH3

 C-H···O Bond

Cl-Py-C(=O)CH3

 C-H···N Bond

 π-π Stacking
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Caption: Conceptual diagram of potential intermolecular interactions.

Part 5: Reactivity and Applications in Synthesis
The chemical reactivity of 1-(6-Chloropyridin-2-yl)ethanone is defined by its three primary

functional components: the chloro-substituted pyridine ring, the acetyl carbonyl group, and the

acidic methyl protons.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated

towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the

acetyl group. This allows for its displacement by various nucleophiles (e.g., amines,

alkoxides, thiols), providing a gateway to a diverse range of 6-substituted-2-acetylpyridine

derivatives.[8]

Carbonyl Group Chemistry: The ketone functionality can undergo a wide array of classical

reactions. These include:

Reduction: To form the corresponding secondary alcohol.

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

Nucleophilic Addition: With organometallic reagents (e.g., Grignard, organolithium) to

generate tertiary alcohols.

Wittig Reaction: To form alkenes.

Methyl Group Condensations: The α-protons on the methyl group are acidic and can be

deprotonated by a suitable base. The resulting enolate can participate in aldol-type

condensation reactions with various electrophiles, enabling chain extension at this position.

[9]

Due to this versatile reactivity, 1-(6-Chloropyridin-2-yl)ethanone is an attractive starting

material for synthesizing more complex molecular architectures. It is a key precursor for

building polypyridyl ligands used in coordination chemistry and for constructing the core

scaffolds of biologically active molecules in drug discovery programs.[5][10]
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Conclusion
1-(6-Chloropyridin-2-yl)ethanone is a synthetically valuable heterocyclic ketone with a well-

defined molecular structure that dictates its chemical behavior. Its properties are characterized

by the electronic interplay of a pyridine ring, a chlorine substituent, and an acetyl group. This

guide has detailed its molecular identity, outlined robust synthetic strategies, predicted its

spectroscopic signatures, and discussed its potential solid-state organization and chemical

reactivity. The multifaceted nature of this compound ensures its continued importance as a

versatile intermediate for researchers and scientists in both academic and industrial settings,

particularly in the fields of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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